molecular formula C15H13N3O3S2 B14001692 (2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate CAS No. 63018-28-0

(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate

Katalognummer: B14001692
CAS-Nummer: 63018-28-0
Molekulargewicht: 347.4 g/mol
InChI-Schlüssel: WTLZYWLCZTTYDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a pyrrolidine ring, a pyrazole ring, and a carbodithioate group, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate typically involves multi-step organic reactions. One common method includes the coupling of a pyrrolidine derivative with a pyrazole derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Wissenschaftliche Forschungsanwendungen

(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. These interactions can lead to various biological effects, such as altering cellular signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2,5-dioxopyrrolidin-1-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate
  • (2,5-dioxopyrrolidin-1-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carboxylate

Uniqueness

What sets (2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

63018-28-0

Molekularformel

C15H13N3O3S2

Molekulargewicht

347.4 g/mol

IUPAC-Name

(2,5-dioxopyrrolidin-3-yl) 3-methyl-5-oxo-1-phenyl-4H-pyrazole-4-carbodithioate

InChI

InChI=1S/C15H13N3O3S2/c1-8-12(15(22)23-10-7-11(19)16-13(10)20)14(21)18(17-8)9-5-3-2-4-6-9/h2-6,10,12H,7H2,1H3,(H,16,19,20)

InChI-Schlüssel

WTLZYWLCZTTYDO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN(C(=O)C1C(=S)SC2CC(=O)NC2=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.